molecular formula C19H18O4S B1197090 5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester

5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester

Cat. No.: B1197090
M. Wt: 342.4 g/mol
InChI Key: QOKRJIBOZKKPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester is a member of benzofurans.

Scientific Research Applications

Cytotoxic Potential in Cancer Research

Derivatives of benzofuran carboxylic acids, including compounds similar to 5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester, have been synthesized and evaluated for their cytotoxic potential against human cancer cell lines. These studies are crucial for developing new anticancer agents (Kossakowski et al., 2005).

Anti-HIV-1 Activity

Compounds structurally related to the specified chemical have shown significant potential in combating HIV-1. Ethyl 2-alkyl-4-aryl-3-oxobutyrates, related in structure to benzofuran derivatives, have demonstrated potent activity against HIV-1 (Danel et al., 1996).

Synthesis Techniques and Chemical Properties

Studies have been conducted on efficient synthesis methods and the chemical properties of benzofuran derivatives, providing valuable insights for scientific research involving this compound (Dudley et al., 2009).

Enzyme Inhibition and Antibacterial Activity

Some derivatives of benzofuran have shown effectiveness in inhibiting enzymes and displaying antibacterial properties. This research is indicative of the potential biomedical applications of compounds like this compound (Rasool et al., 2015).

Novel Synthesis of Related Compounds

Research also includes the development of novel synthesis methods for related compounds, which can be crucial for expanding the scope of applications for benzofuran derivatives (Gao et al., 2011).

Properties

Molecular Formula

C19H18O4S

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-[(4-methylphenyl)sulfanylmethyl]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H18O4S/c1-3-22-19(21)18-15-10-13(20)6-9-16(15)23-17(18)11-24-14-7-4-12(2)5-8-14/h4-10,20H,3,11H2,1-2H3

InChI Key

QOKRJIBOZKKPGI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CSC3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CSC3=CC=C(C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester
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5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester
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5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester
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5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester
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5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester

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